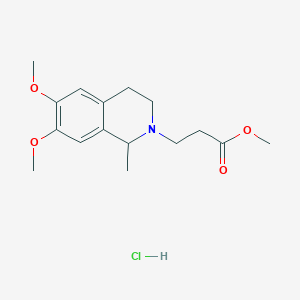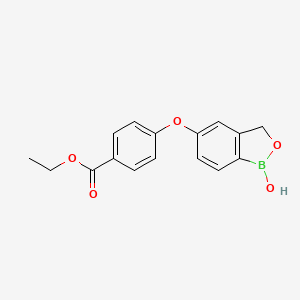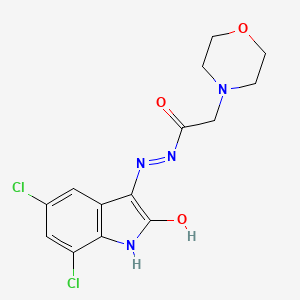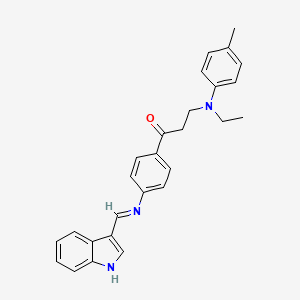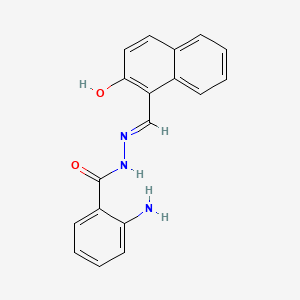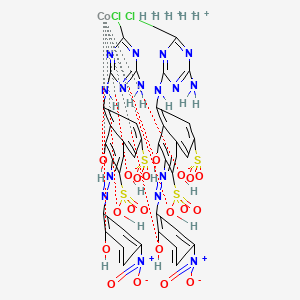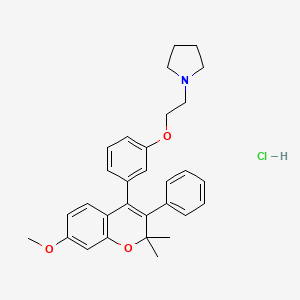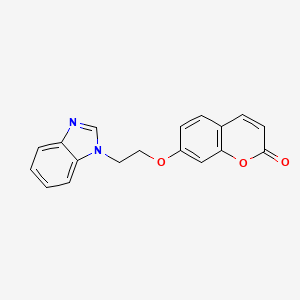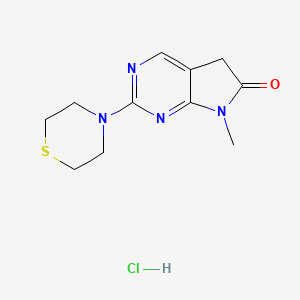
2-(3-Methyl-2-phenylchromon-6-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methyl-2-phenylchromon-6-yl)butanoic acid is an organic compound that belongs to the class of chromones, which are known for their diverse biological activities This compound features a chromone core substituted with a phenyl group and a butanoic acid side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-phenylchromon-6-yl)butanoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of a chromone derivative with a suitable acyl chloride, followed by further functional group modifications to introduce the butanoic acid side chain. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methyl-2-phenylchromon-6-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(3-Methyl-2-phenylchromon-6-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include anti-inflammatory and antioxidant properties, making it a subject of interest in drug development.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism by which 2-(3-Methyl-2-phenylchromon-6-yl)butanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s chromone core is known to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylchromone: Lacks the butanoic acid side chain but shares the chromone core.
3-Methylchromone: Similar structure but without the phenyl group.
2-(3-Methyl-2-phenylchromon-6-yl)propanoic acid: Similar structure with a propanoic acid side chain instead of butanoic acid.
Uniqueness
2-(3-Methyl-2-phenylchromon-6-yl)butanoic acid is unique due to the combination of its chromone core, phenyl group, and butanoic acid side chain This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propriétés
Numéro CAS |
173469-73-3 |
|---|---|
Formule moléculaire |
C20H18O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-(3-methyl-4-oxo-2-phenylchromen-6-yl)butanoic acid |
InChI |
InChI=1S/C20H18O4/c1-3-15(20(22)23)14-9-10-17-16(11-14)18(21)12(2)19(24-17)13-7-5-4-6-8-13/h4-11,15H,3H2,1-2H3,(H,22,23) |
Clé InChI |
JRQJYDDMBXXMOR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC2=C(C=C1)OC(=C(C2=O)C)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



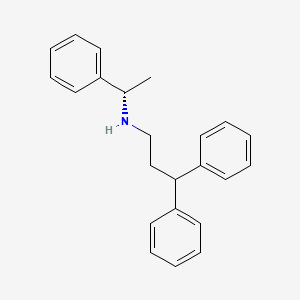
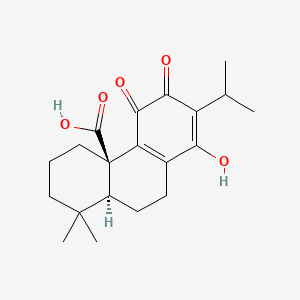
![N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride](/img/structure/B12748330.png)
